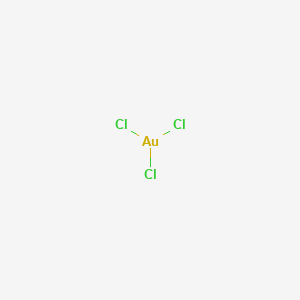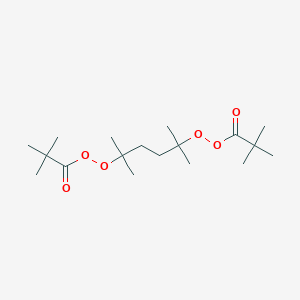
Gold trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold trichloride (AuCl3) is a chemical compound that is used in a variety of scientific research applications. It is a yellow to orange solid that is insoluble in water and is highly toxic. This compound is a powerful oxidizing agent, and is used in a variety of organic synthesis reactions, as well as in the production of gold nanoparticles. It is also used in the synthesis of gold-containing compounds and in the preparation of catalysts. This compound has also been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of gold.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties : Gold and chloride's electrochemical behavior in ionic liquids was explored, revealing that gold trichloride plays a role in the reduction and deposition processes on electrodes. Specifically, this compound is involved in forming Au(I) and Au(III) under certain conditions (Aldous et al., 2006).
Potential Anticancer Agent : A novel gold(III) complex based on this compound was studied for its potential as an anticancer agent. This complex showed cytotoxic effects on yeast cells, indicating its potential therapeutic applications (Fazaeli et al., 2011).
Allergy Marker : this compound was investigated as a marker for contact allergy to gold. The study found that it can elicit positive patch test reactions in patients with gold allergy, although it is less effective than gold sodium thiosulfate (Möller et al., 2004, 2005).
Stimulating DNA Synthesis : Research showed that this compound stimulates DNA synthesis in human lymphoid cells, indicating its potential role in cell biology and possibly in medical diagnostics (Nordlind, 1985).
Molecular Structure Studies : The molecular geometry of dimeric this compound was determined, providing insights into its bonding and structural properties, which are vital for understanding its reactivity and applications in various fields (Hargittai et al., 2001).
Graphite Intercalation : this compound's intercalation into graphite was studied, showing significant effects on graphite's properties. This has implications for material science, particularly in the development of novel materials (Vangelisti & Herold, 1977).
Catalysis : this compound's application in catalysis, particularly in the context of organic synthesis and material science, has been explored. This includes its role in promoting reactions and in the synthesis of various chemical compounds (Pina et al., 2010).
Extraction and Monitoring : A study on the solvent extraction process of gold chloride by tri-butyl phosphate highlighted the role of this compound in this process, offering insights into its potential for industrial applications in gold recovery and processing (Sadeghi & Alamdari, 2016).
Nanoparticle Research : Gold nanoparticles have been extensively studied for their unique properties and potential applications. This compound is a key precursor in the synthesis of these nanoparticles, which are used in a wide range of fields including biomedicine, catalysis, and nanotechnology (Alkilany & Murphy, 2010; Daniel & Astruc, 2004).
Wirkmechanismus
Target of Action
Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) chloride interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .
Biochemical Pathways
The primary biochemical pathway affected by Gold(III) chloride is the thioredoxin system . By inhibiting TrxR, Gold(III) chloride disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, Gold(III) chloride has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .
Pharmacokinetics
It’s known that gold(iii) chloride is soluble in water , which could potentially impact its bioavailability
Result of Action
The primary result of Gold(III) chloride’s action is the induction of cell death via increased ROS . This makes Gold(III) chloride a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .
Action Environment
The action of Gold(III) chloride can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of Gold(III) chloride. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.
Safety and Hazards
Gold trichloride may cause slight eye irritation, mild skin irritation, and mild digestive tract irritation . It is a low hazard for usual industrial handling . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .
Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of this compound . They offer insights into its synthesis, chemical reactions, and potential uses in various fields.
Biochemische Analyse
Biochemical Properties
Gold(III) chloride has been shown to interact with various biomolecules. For instance, it can inhibit the activities of thiol-containing enzymes, including thioredoxin reductase, via ligand exchange reactions to form Au–S (Se) bonds . This interaction can affect the biochemical reactions within the cell.
Cellular Effects
Gold(III) chloride has been reported to exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Molecular Mechanism
The molecular mechanism of Gold(III) chloride involves its interaction with biomolecules. As mentioned earlier, Gold(III) chloride can form Au–S (Se) bonds with thiol-containing enzymes, leading to their inhibition . This interaction can lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
Gold(III) chloride has been observed to remain in cellular compartments for up to 3 weeks, but thereafter, clearance of the gold nanoparticles from the cells by exocytosis was evident . This suggests that the effects of Gold(III) chloride on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Gold(III) chloride in animal models are limited, research on nanoparticles, including gold nanoparticles, has shown that their effects can vary with different dosages . High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
Gold(III) chloride has been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . This suggests that Gold(III) chloride may be involved in various metabolic pathways and interact with enzymes or cofactors within these pathways.
Transport and Distribution
It is known that Gold(III) chloride is highly soluble in water and ethanol , which may facilitate its transport and distribution within the cell.
Subcellular Localization
Studies on gold nanoparticles, which can be synthesized from Gold(III) chloride, have shown that these nanoparticles can be internalized in cells, mostly as agglomerates . They have been found in vesicle-like compartments, likely to be endosomal and lysosomal structures, as well as in the cytosol .
Eigenschaften
| { "Design of the Synthesis Pathway": "Gold trichloride can be synthesized by reacting gold metal with chlorine gas in the presence of a suitable solvent.", "Starting Materials": [ "Gold metal", "Chlorine gas", "Solvent (such as chloroform or carbon tetrachloride)" ], "Reaction": [ "Place gold metal in a reaction vessel.", "Add the solvent to the reaction vessel.", "Introduce chlorine gas to the reaction vessel under controlled conditions.", "Allow the reaction to proceed until complete.", "Filter the resulting mixture to remove any unreacted gold metal.", "Evaporate the solvent to obtain solid gold trichloride." ] } | |
CAS-Nummer |
13453-07-1 |
Molekularformel |
AuCl3 |
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
gold(3+);trichloride |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
RJHLTVSLYWWTEF-UHFFFAOYSA-K |
SMILES |
Cl[Au](Cl)Cl |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Au+3] |
Andere CAS-Nummern |
13453-07-1 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
11118-27-7 (Parent) |
Synonyme |
gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















